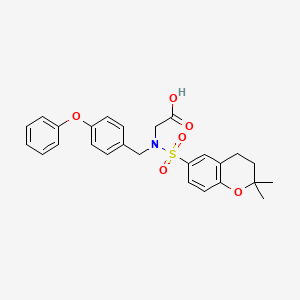
LEI-106
概要
説明
LEI-106は、sn-1-ジアシルグリセロールリパーゼα(DAGL-α)とα/β-ヒドロラーゼドメイン6(ABHD6)の強力な二重阻害剤です。 DAGL-αの天然基質であるsn-1-オレオイル-2-アラキドノイルグリセロールの加水分解を阻害する上で有意な可能性を示しており、DAGL-αに対するIC50は18ナノモル、ABHD6に対するKiは0.8マイクロモルです .
準備方法
合成経路と反応条件
LEI-106の合成には、コア構造の調製から始まり、さまざまな官能基の導入に至るまで、複数のステップが関与します。主なステップには以下が含まれます。
コア構造の形成: これは、適切な出発物質を制御された条件下で反応させて、コアのベンゾピラン構造を形成することを伴います。
官能基の導入: スルホン化やグリシン添加などの反応を通じて、さまざまな官能基が導入されます。
精製: 最終生成物は、カラムクロマトグラフィーなどの技術を用いて精製され、高純度を実現します。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バルク合成: 大量の出発物質を工業用反応器で反応させます。
反応条件の最適化: 温度、圧力、溶媒などの反応条件は、大規模生産に最適化されます。
精製と品質管理: 生成物は、工業規模のクロマトグラフィーを用いて精製され、厳格な品質管理が行われて、一貫性と純度が確保されます.
化学反応の分析
反応の種類
LEI-106は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundの官能基を修飾するために実行できます。
置換: 置換反応は、ベンゾピラン環に異なる置換基を導入するために使用できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 置換反応は、通常、ハロゲンやアルキル化剤などの試薬を制御された条件下で用います。
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらはさらに生物学的活性を調べるために研究することができます .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を持っています。
化学: DAGL-αとABHD6の阻害を研究するためのツール化合物として使用されます。
生物学: 脂質シグナル伝達経路の調節における役割について調査されています。
医学: 代謝症候群や肥満などの状態における潜在的な治療的応用について探求されています。
科学的研究の応用
LEI-106 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DAGL-α and ABHD6.
Biology: Investigated for its role in modulating lipid signaling pathways.
Medicine: Explored for potential therapeutic applications in conditions such as metabolic syndrome and obesity.
Industry: Utilized in the development of novel inhibitors for various metabolic enzymes
作用機序
LEI-106は、DAGL-αとABHD6の活性を阻害することで効果を発揮します。これらの酵素の阻害は、sn-1-オレオイル-2-アラキドノイルグリセロールの加水分解を減少させ、脂質シグナル伝達経路を調節します。 分子標的は、DAGL-αとABHD6の活性部位を含み、そこでthis compoundは結合して酵素活性を阻害します .
類似の化合物との比較
類似の化合物
O-7460: 同様の効力を有するDAGL-αの別の阻害剤。
JZL184: 脂質シグナル伝達経路にも影響を与えるモノアシルグリセロールリパーゼ(MAGL)の選択的阻害剤。
URB602: this compoundと比較して、DAGL-αの阻害が弱い阻害剤。
This compoundの独自性
This compoundは、DAGL-αとABHD6の両方を二重に阻害するため、脂質シグナル伝達経路への複合的な影響を研究するための貴重なツールとなります。 高い効力と選択性は、他の類似の化合物と差別化されています .
類似化合物との比較
Similar Compounds
O-7460: Another inhibitor of DAGL-α with similar potency.
JZL184: A selective inhibitor of monoacylglycerol lipase (MAGL), which also affects lipid signaling pathways.
URB602: A less potent inhibitor of DAGL-α compared to LEI-106.
Uniqueness of this compound
This compound is unique due to its dual inhibition of both DAGL-α and ABHD6, making it a valuable tool for studying the combined effects on lipid signaling pathways. Its high potency and selectivity further distinguish it from other similar compounds .
生物活性
LEI-106 is a novel compound recognized for its dual inhibition of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β hydrolase domain-containing protein 6 (ABHD6). This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications in various biological contexts, particularly in inflammation and pain management.
This compound operates primarily through the inhibition of DAGL-α and ABHD6, which are critical enzymes in the endocannabinoid system. By inhibiting these enzymes, this compound enhances the levels of endocannabinoids such as anandamide, leading to various physiological effects including modulation of pain and inflammation.
Pharmacological Profile
The pharmacological profile of this compound includes:
- IC50 for DAGL-α : 18 nM
- Ki for ABHD6 : 0.8 μM
These values indicate a potent inhibitory effect on both enzymes, suggesting that this compound could be effective in conditions where modulation of the endocannabinoid system is beneficial .
Biological Effects
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Pain Modulation :
Case Study 1: Inflammatory Bowel Disease (IBD)
A study investigated the effects of this compound in a mouse model of IBD. The results showed that treatment with this compound led to:
- A significant reduction in disease activity index (DAI).
- Decreased histological scores indicating reduced inflammation.
- Lower levels of inflammatory markers such as IL-1β and TNF-α.
These findings support the potential application of this compound in managing IBD .
Case Study 2: Neuropathic Pain Model
In a neuropathic pain model induced by nerve injury, administration of this compound resulted in:
- A marked decrease in mechanical allodynia and thermal hyperalgesia.
- Increased levels of anandamide in the affected tissues.
This case highlights the analgesic properties of this compound and its mechanism through the modulation of endocannabinoid signaling .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Decreased IL-6 and TNF-α levels | |
| Neuroprotection | Reduced oxidative stress-induced death | |
| Pain relief | Alleviated mechanical allodynia |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| IC50 for DAGL-α | 18 nM |
| Ki for ABHD6 | 0.8 μM |
| Bioavailability | TBD |
特性
IUPAC Name |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGBOXMDBPYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















